molecular formula C9H4F6N4 B068006 5-[3,5-bis(trifluoromethyl)phenyl]-2H-tetrazole CAS No. 175205-09-1

5-[3,5-bis(trifluoromethyl)phenyl]-2H-tetrazole

Cat. No. B068006
CAS RN: 175205-09-1
M. Wt: 282.15 g/mol
InChI Key: KKJFZIQEWZVVIV-UHFFFAOYSA-N
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Description

5-[3,5-bis(trifluoromethyl)phenyl]-2H-tetrazole is a chemical compound with the molecular formula C9H4F6N4 . It is used in various applications, including as an activator in DNA synthesis .


Synthesis Analysis

The synthesis of 5-[3,5-bis(trifluoromethyl)phenyl]-2H-tetrazole involves the reaction between carbanions derived from alkyl 3,5-bis(trifluoromethyl)phenyl sulfones and aldehydes . This reaction affords the corresponding 1,2-disubstituted alkenes through the Julia–Kocienski olefination reaction .


Molecular Structure Analysis

The molecular structure of 5-[3,5-bis(trifluoromethyl)phenyl]-2H-tetrazole can be analyzed using various spectroscopic methods. For instance, NMR spectra can be recorded on a Bruker Avance III 400 MHz spectrometer at 400 MHz (1 H), 100 MHz (13 C), and 375 MHz (19 F) frequency resonances, at 298 ± 1 K .


Chemical Reactions Analysis

The chemical reactions involving 5-[3,5-bis(trifluoromethyl)phenyl]-2H-tetrazole are complex and varied. For instance, it has been used in the synthesis of derivatives for the determination of BAs by LC-MS/MS and spectroscopic methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-[3,5-bis(trifluoromethyl)phenyl]-2H-tetrazole include a molecular weight of 282.15 g/mol, a density of 1.6±0.1 g/cm3, a boiling point of 298.2±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Chemical Derivatization of Amino-Functionalized Model Surfaces

This compound is used in the chemical derivatization of amino-functionalized model surfaces . This process involves the modification of surfaces to introduce new chemical or physical properties, enhancing their utility in various applications.

Preparation of Arylaminothiocarbonylpyridinium Zwitterionic Salts

It plays a role in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts via an exothermic reaction with 4-pyrrolidinopyridine . These salts have potential applications in various fields, including organic synthesis and materials science.

Synthesis of (S)-3-Hydroxymethyl-2-Methoxymethoxy-2′-(3-(3,5-Bis(Trifluoromethyl)Phenyl)Uryl-Benzyl)-1,10-Binaphthalene

The compound is used in the synthesis of (S)-3-hydroxymethyl-2-methoxymethoxy-2′-(3-(3,5-bis(trifluoromethyl)phenyl)uryl-benzyl)-1,10-binaphthalene . This complex molecule could have potential applications in the development of new materials or pharmaceuticals.

Synthesis of 1-[3,5-Bis(Trifluoromethyl)Phenyl]-3-(2-Pyridyl)Thiourea

It is used in the synthesis of 1-[3,5-bis(trifluoromethyl)phenyl]-3-(2-pyridyl)thiourea, via reaction with 2-amino pyridine in MeCN . Thioureas are known for their wide range of applications in medicinal chemistry and as ligands in coordination chemistry.

Synthesis of Pyrazole Derivatives

The compound is used in the synthesis of 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives . These derivatives have been found to be potent growth inhibitors of drug-resistant bacteria, making them of interest in the development of new antibiotics.

Solvent Extraction of Cations

It is used for solvent extraction of cations and solvent polymeric membrane electrodes and optodes . This application is crucial in analytical chemistry for the separation and concentration of different ions.

Anionic Phase-Transfer Catalyst

The compound is used as an anionic phase-transfer catalyst . Phase-transfer catalysis is a special form of heterogeneous catalysis that can be used in organic synthesis to improve the reaction rate and selectivity.

Synthesis of Antanacathartic Drugs

The compound is an important intermediate in the synthesis of the antanacathartic drugs aprepitant, rolapitant, and fosaprepitant . These drugs function as NK-1 receptor antagonists and are used for the treatment of chemotherapy-induced nausea and vomiting.

properties

IUPAC Name

5-[3,5-bis(trifluoromethyl)phenyl]-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6N4/c10-8(11,12)5-1-4(7-16-18-19-17-7)2-6(3-5)9(13,14)15/h1-3H,(H,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJFZIQEWZVVIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347331
Record name 5-[3,5-Bis(trifluoromethyl)phenyl]-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3,5-bis(trifluoromethyl)phenyl]-2H-tetrazole

CAS RN

175205-09-1
Record name 5-[3,5-Bis(trifluoromethyl)phenyl]-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175205-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[3,5-Bis(trifluoromethyl)phenyl]-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[3,5-Di(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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